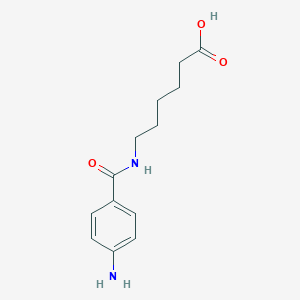
6-(4-Aminobenzamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Aminobenzamido)hexanoic acid, also known as AHSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research. AHSA is a derivative of the naturally occurring amino acid, lysine, and has been synthesized using different methods.
Mecanismo De Acción
6-(4-Aminobenzamido)hexanoic acid inhibits the activity of lysine acetyltransferases by binding to their active sites. This binding prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on proteins, thereby inhibiting lysine acetylation. This inhibition has been shown to affect various cellular processes, including gene expression, cell proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
6-(4-Aminobenzamido)hexanoic acid has been shown to affect various biochemical and physiological processes, including the expression of genes involved in cancer cell growth and the regulation of the cell cycle. 6-(4-Aminobenzamido)hexanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(4-Aminobenzamido)hexanoic acid has been shown to affect the activity of histone deacetylases, enzymes that remove acetyl groups from lysine residues. This inhibition has been shown to affect gene expression and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Aminobenzamido)hexanoic acid has several advantages for use in lab experiments, including its high purity levels and its ability to inhibit lysine acetyltransferases. However, 6-(4-Aminobenzamido)hexanoic acid has limitations, including its potential toxicity and its limited solubility in water. These limitations may affect its use in certain experiments.
Direcciones Futuras
Future research on 6-(4-Aminobenzamido)hexanoic acid may focus on its potential as an anti-cancer agent and its effects on other cellular processes. Additionally, research may focus on developing more effective methods for synthesizing 6-(4-Aminobenzamido)hexanoic acid and improving its solubility and bioavailability. Overall, 6-(4-Aminobenzamido)hexanoic acid has shown promise as a tool for studying lysine acetylation and its role in various diseases, including cancer.
Métodos De Síntesis
6-(4-Aminobenzamido)hexanoic acid can be synthesized using various methods, including the reaction of 6-bromo-1-hexanol with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromohexanoic acid with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. These methods have been used to produce 6-(4-Aminobenzamido)hexanoic acid with high purity levels.
Aplicaciones Científicas De Investigación
6-(4-Aminobenzamido)hexanoic acid has been used in scientific research to study the role of lysine acetylation in cellular processes. Lysine acetylation is a post-translational modification that regulates protein function and has been implicated in various diseases, including cancer. 6-(4-Aminobenzamido)hexanoic acid has been shown to inhibit the activity of lysine acetyltransferases, enzymes that catalyze lysine acetylation. This inhibition has been shown to affect the growth of cancer cells, suggesting that 6-(4-Aminobenzamido)hexanoic acid may have potential as an anti-cancer agent.
Propiedades
Número CAS |
14604-65-0 |
|---|---|
Nombre del producto |
6-(4-Aminobenzamido)hexanoic acid |
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
6-[(4-aminobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9,14H2,(H,15,18)(H,16,17) |
Clave InChI |
OTHMHRGFOHCWOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |
Sinónimos |
6-[N-(4-Aminobenzoyl)amino]caproic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



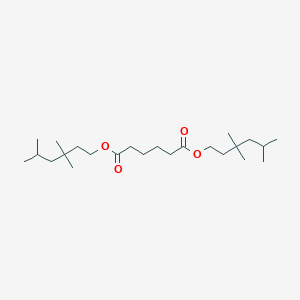

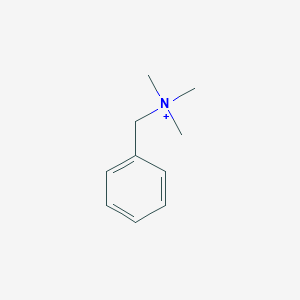



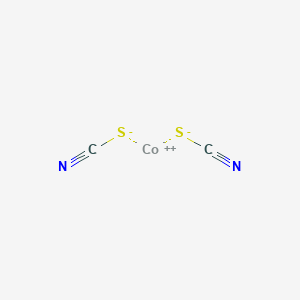
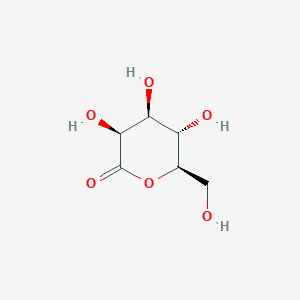
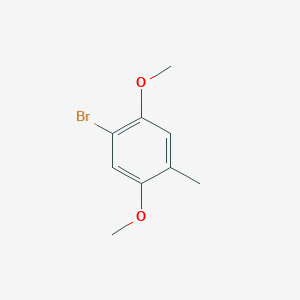
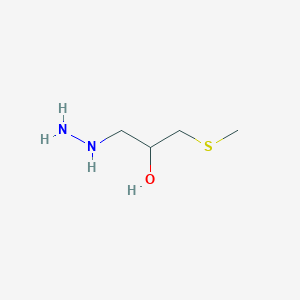
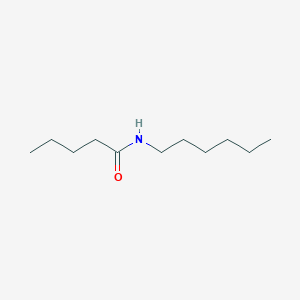
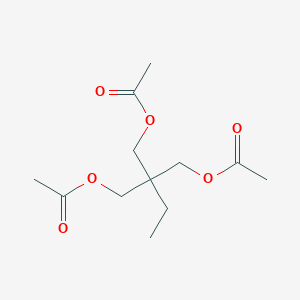

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)